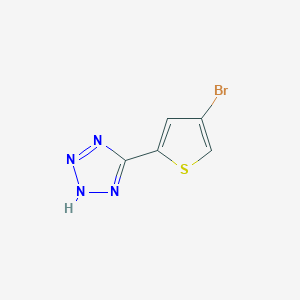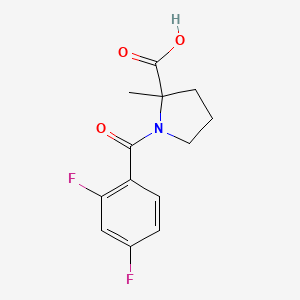![molecular formula C15H18N2O4 B7578823 3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7578823.png)
3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid, also known as MPHC, is a bicyclic amino acid derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in cancer progression. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, which helps to protect neurons from damage. In infectious diseases, this compound has been shown to disrupt the cell membrane integrity of bacteria and viruses, which leads to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have a range of biochemical and physiological effects that make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research and development of 3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the identification of novel derivatives of this compound that have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Méthodes De Synthèse
3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid is synthesized through a multi-step synthetic procedure that involves the reaction of 2-methoxypyridine-3-carboxylic acid with bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride in the presence of a coupling agent. The resulting intermediate is then treated with ammonia to yield this compound.
Applications De Recherche Scientifique
3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has demonstrated neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membrane integrity.
Propriétés
IUPAC Name |
3-[(2-methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-14-10(3-2-6-16-14)13(18)17-12-9-5-4-8(7-9)11(12)15(19)20/h2-3,6,8-9,11-12H,4-5,7H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKDEUACJDAYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid](/img/structure/B7578759.png)
![N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B7578765.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)

![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)

![2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578789.png)
![1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578796.png)
![1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578813.png)
![1-[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578815.png)
![3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7578828.png)